

# Spectroscopic Analysis of 3,5-Diiodopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Diiodopyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-diiodopyridine**, a key building block in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of confirmed data, theoretical predictions, and comparative analysis with analogous compounds.

## Core Spectroscopic Data

The structural and fundamental spectroscopic parameters for **3,5-diiodopyridine** are summarized below.

Parameter	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>3</sub> I <sub>2</sub> N	PubChem[1]
Molecular Weight	330.89 g/mol	PubChem[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **3,5-diiodopyridine** is not readily available in the public domain. However, based on the analysis of analogous 3,5-dihalopyridines and established principles of NMR spectroscopy, the following tables outline the expected chemical shifts, multiplicities, and coupling constants.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

The <sup>1</sup>H NMR spectrum of **3,5-diiodopyridine** is expected to be simple, showing two signals corresponding to the two distinct types of aromatic protons.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	~ 8.7 - 8.9	Doublet	~ 2.0
H-4	~ 8.3 - 8.5	Triplet	~ 2.0

Note: These are estimated values. The actual chemical shifts may vary depending on the solvent and experimental conditions.

### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to show three distinct signals for the carbon atoms in the pyridine ring.

Carbon	Predicted Chemical Shift (δ, ppm)
C-2, C-6	~ 155 - 158
C-4	~ 145 - 148
C-3, C-5	~ 95 - 100

Note: The significant upfield shift for C-3 and C-5 is expected due to the strong shielding effect of the directly attached iodine atoms.

## Mass Spectrometry (MS)

Mass spectrometry of **3,5-diiodopyridine** would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

### Expected Mass Spectrometry Data

Ion	m/z (Mass-to-Charge Ratio)	Description
[M] <sup>+</sup>	331	Molecular ion peak corresponding to the nominal mass.
[M+H] <sup>+</sup>	332	Protonated molecular ion, often observed in soft ionization techniques like ESI.

Fragmentation patterns in mass spectrometry would likely involve the loss of iodine atoms and cleavage of the pyridine ring. The presence of iodine's single stable isotope (<sup>127</sup>I) simplifies the isotopic pattern of the molecular ion peak compared to its bromo and chloro analogs.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for **3,5-diiodopyridine**.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **3,5-diiodopyridine**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

#### 2. Data Acquisition:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- The magnetic field is locked using the deuterium signal from the solvent.
- The magnetic field homogeneity is optimized by shimming.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically sufficient.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom.

### 3. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts are referenced to the internal standard (TMS).
- Integration of the signals in the  $^1\text{H}$  NMR spectrum is performed to determine the relative number of protons.
- Coupling constants are measured from the splitting patterns of the signals.

## Mass Spectrometry Protocol (GC-MS)

### 1. Sample Preparation:

- Prepare a dilute solution of **3,5-diiodopyridine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.
- Transfer the filtered solution into a 2 mL autosampler vial.

### 2. Instrumentation and Data Acquisition:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

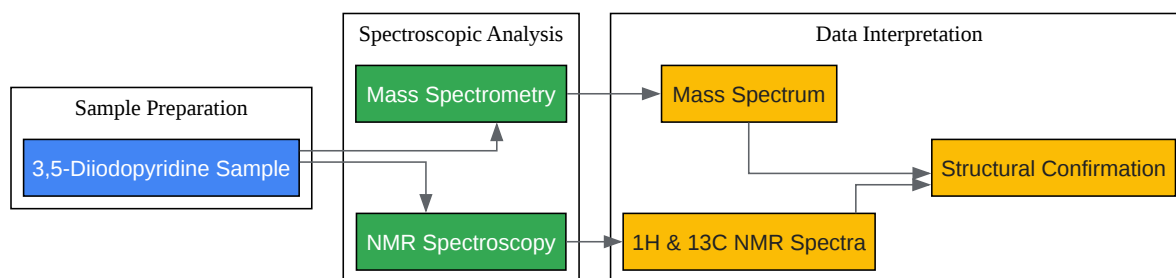
- The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- The oven temperature program is set to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a few minutes.
- The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.
- The mass range is scanned over a suitable range (e.g.,  $m/z$  50-400) to detect the molecular ion and expected fragment ions.

### 3. Data Analysis:

- The total ion chromatogram (TIC) is examined to identify the peak corresponding to **3,5-diiodopyridine**.
- The mass spectrum corresponding to this chromatographic peak is extracted.
- The molecular ion peak is identified to confirm the molecular weight.
- The fragmentation pattern is analyzed to provide structural information.

## Workflow Visualization

The logical workflow for the spectroscopic analysis of **3,5-diiodopyridine** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **3,5-diiodopyridine**.

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## References

- 1. 3,5-Diiodopyridine | C<sub>5</sub>H<sub>3</sub>I<sub>2</sub>N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]
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